molecular formula C23H22N2O7S B10864915 dimethyl 5-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzene-1,3-dicarboxylate

dimethyl 5-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzene-1,3-dicarboxylate

Cat. No.: B10864915
M. Wt: 470.5 g/mol
InChI Key: FDQKMQCKYRYXKL-UHFFFAOYSA-N
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Description

Dimethyl 5-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a benzene ring, an imidazo[1,5-b]isoquinoline core, and multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of dimethyl 5-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzene-1,3-dicarboxylate involves several steps. One common method includes the reaction of 3-chloro-5,5-dimethyl-2-cyclohexenethione with sodium thiosulfate, followed by condensation with 3-mercapto-5,5-dimethyl-2-cyclohexenethione . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen sulfide, hydrogen chloride, and sodium thiosulfate . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

Dimethyl 5-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzene-1,3-dicarboxylate has shown potential in various scientific research applications. It has been evaluated for its anticancer and immunomodulatory properties in vitro models of chronic leukemia . The compound demonstrated significant cytotoxic effects against cancer cells while displaying minimal toxicity to normal cells. Additionally, it exhibited immunomodulatory effects by upregulating the production of cytokines IL-6 and IL-12/23p40 .

Mechanism of Action

The mechanism of action of this compound involves inducing G2/M cell cycle arrest, preventing the entry of cancer cells into mitosis . This antiproliferative activity is achieved through interactions with specific molecular targets and pathways involved in cell cycle regulation. The compound’s immunomodulatory effects are mediated by its ability to modulate cytokine production.

Comparison with Similar Compounds

Similar compounds to dimethyl 5-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzene-1,3-dicarboxylate include other derivatives of spiroindolone and bis(5,5-dimethyl-3-thioxo-1-cyclohexenyl) sulfide . These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and its demonstrated potential in cancer therapy and immunomodulation.

Properties

Molecular Formula

C23H22N2O7S

Molecular Weight

470.5 g/mol

IUPAC Name

dimethyl 5-(7,8-dimethoxy-1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H22N2O7S/c1-29-18-9-12-8-17-20(26)25(23(33)24(17)11-15(12)10-19(18)30-2)16-6-13(21(27)31-3)5-14(7-16)22(28)32-4/h5-7,9-10,17H,8,11H2,1-4H3

InChI Key

FDQKMQCKYRYXKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC(=CC(=C4)C(=O)OC)C(=O)OC)OC

Origin of Product

United States

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